molecular formula C18H18F3N3O2S2 B2732260 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 851409-29-5

2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2732260
CAS No.: 851409-29-5
M. Wt: 429.48
InChI Key: RKGIQYNCPCMPKR-UHFFFAOYSA-N
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Description

2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C18H18F3N3O2S2 and its molecular weight is 429.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation of Antitumor Activity

Research has shown the synthesis of novel derivatives of thieno[3,2-d]pyrimidine, including compounds structurally related to the specified compound, demonstrating potent anticancer activity against various human cancer cell lines. This synthesis process involves multiple steps, including reactions with phosphorous oxychloride and different reagents to produce a series of derivatives with varied functional groups. The synthesized compounds exhibited comparable activity to doxorubicin against cell lines such as MCF-7, HeLa, and HCT-116, highlighting their potential as anticancer agents (Hafez & El-Gazzar, 2017).

Dual Inhibitory Activity Against TS and DHFR

Another study focused on synthesizing classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The classical analogue demonstrated remarkable potency as a dual inhibitor, indicating the scaffold's effectiveness for designing dual-action antitumor agents (Gangjee et al., 2008).

Crystal Structure Analysis

Structural analyses through crystallography of compounds containing the thieno[3,2-d]pyrimidin-2-yl)sulfanyl moiety have provided insights into their molecular conformations. Studies reveal folded conformations around the methylene C atom of the thioacetamide bridge, with significant intramolecular hydrogen bonding, which could influence their biological activities (Subasri et al., 2016).

Pharmacological Evaluation of GLS Inhibitors

Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, structurally similar to the specified compound, has shown significant activity as glutaminase inhibitors. These inhibitors have been synthesized and evaluated, revealing their potential to attenuate the growth of human lymphoma B cells both in vitro and in xenograft models, suggesting a promising approach for cancer treatment (Shukla et al., 2012).

Antimicrobial Activity

Additionally, derivatives of pyrimidinone and oxazinone fused with thiophene rings have been synthesized for their antimicrobial properties. Using citrazinic acid as a starting material, these compounds displayed significant antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid, indicating their potential as antimicrobial agents (Hossan et al., 2012).

Properties

IUPAC Name

2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O2S2/c1-3-24-16(26)15-13(8-10(2)28-15)23-17(24)27-9-14(25)22-12-7-5-4-6-11(12)18(19,20)21/h4-7,10H,3,8-9H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGIQYNCPCMPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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